molecular formula C9H8FNO2 B2931923 2-Cyclopropyl-1-fluoro-3-nitrobenzene CAS No. 2366994-55-8

2-Cyclopropyl-1-fluoro-3-nitrobenzene

Cat. No. B2931923
CAS RN: 2366994-55-8
M. Wt: 181.166
InChI Key: FJXZDIFZSCGZBP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-fluoro-3-nitrobenzene is a di-substituted benzene derivative . It is used for the synthesis of fluoroaromatic compounds through fluorodenitration and other pharmaceuticals .


Synthesis Analysis

The synthesis of 2-Cyclopropyl-1-fluoro-3-nitrobenzene involves several stages . The reaction is completed by adding distilled water to quench the reaction . The combined organic phases are then concentrated to give 2-nitro-4-fluorobenzene .


Molecular Structure Analysis

The molecular weight of 2-Cyclopropyl-1-fluoro-3-nitrobenzene is 181.17 . Its IUPAC name is 2-cyclopropyl-1-fluoro-3-nitrobenzene . The InChI code is 1S/C9H8FNO2/c10-7-2-1-3-8 (11 (12)13)9 (7)6-4-5-6/h1-3,6H,4-5H2 .


Chemical Reactions Analysis

The relative mobilities of the nitro group and fluorine atom in 1,3-dinitrobenzene and 1-fluoro-3-nitrobenzene by the action of phenols in the presence of potassium carbonate in dimethylformamide at 95–125°C were studied by the competing reaction method .


Physical And Chemical Properties Analysis

2-Cyclopropyl-1-fluoro-3-nitrobenzene is a solid at room temperature . It should be stored at -20°C . It is shipped with ice packs to maintain its physical form .

Mechanism of Action

The rate constant ratios k(NO2)/k(F) were correlated with the differences between the corresponding activation parameters (ΔΔH ≠ and ΔΔS ≠) . The greater mobility of the nitro group was found to be determined by the entropy control of the reactivity of arenes .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and fatal in contact with skin . It causes skin irritation and serious eye irritation . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Currently, 2-Cyclopropyl-1-fluoro-3-nitrobenzene is available for purchase from several suppliers . It is used in laboratory settings for the synthesis of other compounds . As our understanding of its properties and potential applications continues to grow, it may find use in a wider range of scientific and industrial applications.

Relevant Papers The paper “Mechanism of Replacement of the Nitro Group and Fluorine Atom in meta-Substituted Nitrobenzenes by Phenols in the Presence of Potassium Carbonate” provides valuable insights into the chemical reactions involving 2-Cyclopropyl-1-fluoro-3-nitrobenzene .

properties

IUPAC Name

2-cyclopropyl-1-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-7-2-1-3-8(11(12)13)9(7)6-4-5-6/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXZDIFZSCGZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-1-fluoro-3-nitrobenzene

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